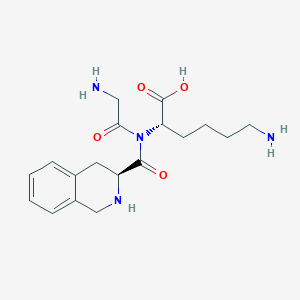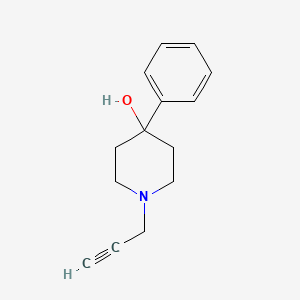
4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of 4-phenyl-1-(prop-2-yn-1-yl)piperidin-4-one.
Reduction: Formation of 4-phenyl-1-(prop-2-en-1-yl)piperidin-4-ol or 4-phenyl-1-(propyl)piperidin-4-ol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylpiperidine: Lacks the prop-2-yn-1-yl and hydroxyl groups.
1-Phenyl-4-(prop-2-yn-1-yl)piperidine: Lacks the hydroxyl group.
4-Phenyl-1-(prop-2-en-1-yl)piperidin-4-ol: Contains an alkene instead of an alkyne.
Uniqueness
4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol is unique due to the presence of both the prop-2-yn-1-yl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
94769-54-7 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
4-phenyl-1-prop-2-ynylpiperidin-4-ol |
InChI |
InChI=1S/C14H17NO/c1-2-10-15-11-8-14(16,9-12-15)13-6-4-3-5-7-13/h1,3-7,16H,8-12H2 |
Clé InChI |
FNOSGXZNQICRDP-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1CCC(CC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



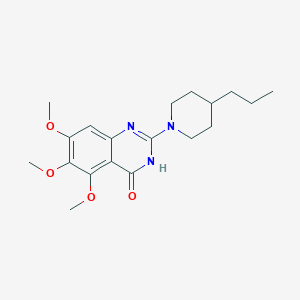
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
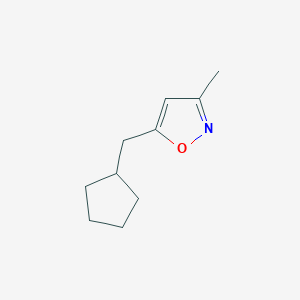
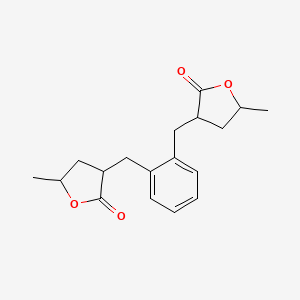
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
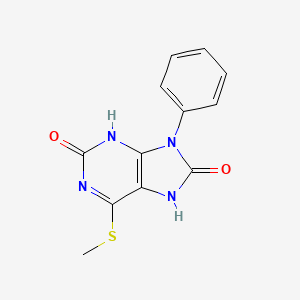
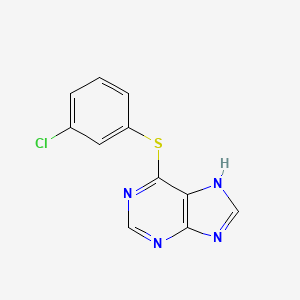
![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
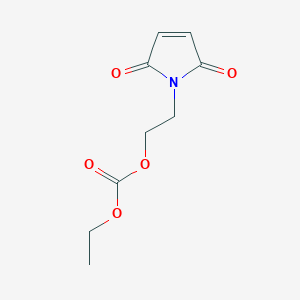
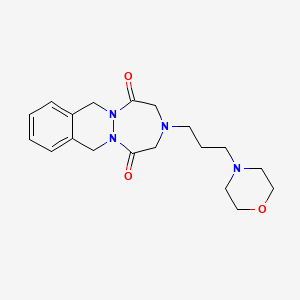
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
